3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Übersicht

Beschreibung

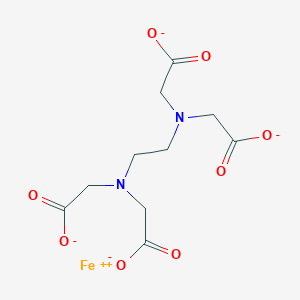

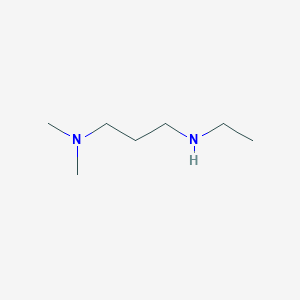

The compound “3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a tetrahydropyridine group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring system and a tetrahydropyridine ring. The indole ring system is aromatic and planar, while the tetrahydropyridine ring is saturated and non-aromatic .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and tetrahydropyridine groups. The indole group might undergo electrophilic substitution reactions, while the tetrahydropyridine group might be involved in reduction or oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole group might contribute to its aromaticity and planarity, while the tetrahydropyridine group might influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Summary of the Application : This compound has been used in the design and synthesis of inhibitors for human nitric oxide synthase (NOS) . These inhibitors have potential applications in the treatment of pain .

- Methods of Application or Experimental Procedures : The compound was part of a series of 3,6-Disubstituted indole derivatives that were designed, synthesized, and evaluated as inhibitors of human NOS . Bulky amine containing substitution on the 3-position of the indole ring such as an azabicyclic system showed better selectivity over 5- and 6-membered cyclic amine substitutions .

- Results or Outcomes : Compound 16, which contains the “3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” moiety, showed the best selectivity for neuronal NOS over endothelial NOS (90-fold) and inducible NOS (309-fold) among the current series . It was also shown to reverse thermal hyperalgesia in vivo in the Chung model of neuropathic pain .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-6,10,15H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUENQRYBZHHPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169750 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

17403-03-1 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)

![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)